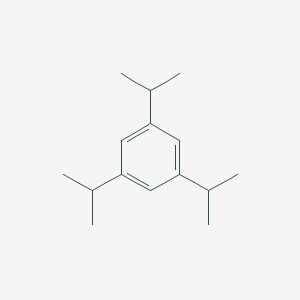

1,3,5-Triisopropylbenzene

Beschreibung

Eigenschaften

IUPAC Name |

1,3,5-tri(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMCUSHVMYIRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041232 | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

717-74-8, 27322-34-5 | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000717748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, tris(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027322345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 717-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR9Y346WPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

detailed physical and chemical properties of 1,3,5-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-Triisopropylbenzene, a versatile aromatic hydrocarbon. The information is presented to support its application in research, particularly in chemical synthesis and materials science. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and purification, and methodologies for its characterization using various analytical techniques.

Core Physical and Chemical Properties

1,3,5-Triisopropylbenzene is a colorless liquid characterized by the presence of three isopropyl groups symmetrically attached to a benzene (B151609) ring. This substitution pattern imparts unique properties such as thermal stability and hydrophobicity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2][3] |

| CAS Number | 717-74-8 | [1][2] |

| Appearance | Clear, colorless liquid | [1][4] |

| Density | 0.845 g/mL at 25 °C | [5][6] |

| Melting Point | -7 °C | [1][2] |

| Boiling Point | 232-236 °C | [1][6] |

| Refractive Index (n20/D) | 1.488 | [1][6] |

| Solubility | Immiscible with water; Soluble in non-polar organic solvents like hexane (B92381) and toluene. | [7][8] |

| Flash Point | 87 °C (closed cup) | [6][9] |

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation of Benzene

1,3,5-Triisopropylbenzene is commonly synthesized via the Friedel-Crafts alkylation of benzene using an isopropylating agent in the presence of a Lewis acid catalyst.[10] A general laboratory-scale procedure is outlined below.

Materials:

-

Benzene

-

2-Propanol (Isopropyl alcohol)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. A drying tube containing anhydrous calcium chloride is placed on top of the condenser to protect the reaction from atmospheric moisture.

-

Charging the Flask: The flask is charged with benzene and anhydrous aluminum chloride. The mixture is cooled in an ice bath.

-

Addition of Alkylating Agent: A mixture of 2-propanol and concentrated sulfuric acid is added dropwise from the dropping funnel with vigorous stirring. The temperature of the reaction mixture should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is poured onto crushed ice and stirred until the ice has melted. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

Logical Workflow for Friedel-Crafts Alkylation

Caption: Workflow for the synthesis of 1,3,5-Triisopropylbenzene.

Purification

The crude product from the synthesis contains a mixture of mono-, di-, and tri-substituted isomers, with the 1,3,5-isomer being a major component. Purification can be achieved by fractional distillation or a chemical purification method.

1. Fractional Distillation: Fractional distillation is effective for separating components with close boiling points. The crude product is subjected to distillation using a fractionating column (e.g., a Vigreux column) to separate the desired 1,3,5-triisopropylbenzene from other isomers and unreacted starting materials.

2. Chemical Purification using a Sulfonating Agent: A patented method describes the purification of 1,3,5-triisopropylbenzene by reacting the impure mixture with a sulfonating agent.[7] The more reactive isomers are sulfonated and can then be removed by extraction.

Procedure Outline:

-

Reaction: The impure 1,3,5-triisopropylbenzene is mixed with a sulfonating agent (e.g., chlorosulfonic acid) at a controlled temperature (0-50 °C).

-

Extraction: The reaction mixture is then extracted with water, followed by a base (e.g., sodium bicarbonate solution) or an aqueous alcoholic solution to remove the sulfonated byproducts.[7]

-

Final Wash and Drying: The organic layer containing the purified 1,3,5-triisopropylbenzene is washed with water, dried, and the solvent (if any) is removed.

Purification Workflow Diagram

Caption: Purification methods for 1,3,5-Triisopropylbenzene.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of 1,3,5-Triisopropylbenzene.

-

¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. It typically shows a singlet for the aromatic protons, a septet for the methine protons of the isopropyl groups, and a doublet for the methyl protons of the isopropyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the isopropyl groups.

Typical Experimental Parameters for NMR:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For 1,3,5-Triisopropylbenzene, the IR spectrum will show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, and C=C stretching of the aromatic ring.

Experimental Protocol for FTIR:

-

Method: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates (e.g., KBr or NaCl).

-

Instrument: A standard FTIR spectrometer.

-

Analysis Conditions:

-

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

-

A small drop of the neat liquid is placed on the ATR crystal or between the salt plates.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of 1,3,5-Triisopropylbenzene and to identify any impurities.

Typical GC-MS Protocol:

-

Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected in split mode.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Analytical Workflow Diagram

Caption: Analytical workflow for 1,3,5-Triisopropylbenzene.

Applications

1,3,5-Triisopropylbenzene serves as a valuable intermediate in the synthesis of specialty chemicals.[1] Its bulky isopropyl groups can provide steric hindrance, which is useful in controlling the selectivity of chemical reactions. It is also used in the production of polymers and resins, where it can enhance thermal stability.[1] Furthermore, its properties make it suitable for use in high-performance lubricants and as a solvent in organic reactions.[1]

Safety Information

1,3,5-Triisopropylbenzene is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[4] It is recommended to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Purification [chem.rochester.edu]

- 2. rsc.org [rsc.org]

- 3. gcms.cz [gcms.cz]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. agilent.com [agilent.com]

- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

CAS number and IUPAC nomenclature for 1,3,5-Triisopropylbenzene

An In-depth Technical Guide to 1,3,5-Triisopropylbenzene

Chemical Identification and Nomenclature

1,3,5-Triisopropylbenzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring symmetrically substituted with three isopropyl groups.

-

IUPAC Name: 1,3,5-tri(propan-2-yl)benzene[1]

-

Synonyms: 1,3,5-Tri(propan-2-yl)benzene, 1,3,5-Tris(1-methylethyl)benzene, 1,3,5-Tris(isopropyl)benzene, Benzene, 1,3,5-tris(1-methylethyl)-[3][4][5]

Physicochemical Properties

1,3,5-Triisopropylbenzene is a colorless liquid under standard conditions.[2][6] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₂₄[2][6][7] |

| Molecular Weight | 204.35 g/mol [2][4][6] |

| Appearance | Clear colorless liquid[6] |

| Density | 0.845 - 0.854 g/mL at 25 °C[6][7] |

| Boiling Point | 232-236 °C[6][7] |

| Melting Point | -7 °C[6] |

| Flash Point | 87 °C (188.6 °F) - closed cup |

| Refractive Index | n20/D 1.488 (lit.)[6][7] |

| Solubility | Immiscible with water[2][7] |

| InChI Key | VUMCUSHVMYIRMB-UHFFFAOYSA-N[1][4] |

| SMILES String | CC(C)c1cc(cc(c1)C(C)C)C(C)C[1] |

Synthesis and Experimental Protocols

The primary industrial synthesis of 1,3,5-triisopropylbenzene is the Friedel-Crafts alkylation of benzene with propylene (B89431).[8][9] Variations in catalysts and reaction conditions are employed to optimize the yield of the desired 1,3,5-isomer over other isomers like 1,2,4-triisopropylbenzene.[8][9]

Experimental Protocol 1: Friedel-Crafts Alkylation using Aluminum Chloride

This protocol describes a general method for the synthesis of crude triisopropylbenzene (B8360398), which is predominantly the 1,3,5-isomer.

Objective: To synthesize a mixture of triisopropylbenzene isomers via Friedel-Crafts alkylation.

Materials:

-

Benzene

-

Propylene (propene)

-

Aluminum chloride (AlCl₃) catalyst

Procedure:

-

Charge a suitable reactor with one mole of benzene.[9]

-

Add the aluminum chloride catalyst to the benzene.

-

Introduce three moles of propene gas into the reaction mixture while maintaining vigorous stirring.[9] The reaction is exothermic and may require cooling to control the temperature.

-

After the reaction is complete, the crude product is a mixture containing predominantly 1,3,5-triisopropylbenzene, along with minor amounts of 1,2,4-triisopropylbenzene, diisopropylbenzenes, and cumene.[8][9]

-

The crude product can be purified via fractionation to isolate pure 1,3,5-triisopropylbenzene.[10]

Experimental Protocol 2: Synthesis using Ionic Liquid Catalyst

This protocol utilizes an ionic liquid as a catalyst to improve selectivity and offer a potentially greener alternative to traditional Lewis acids.

Objective: To synthesize 1,3,5-triisopropylbenzene using an ionic liquid catalyst.

Materials:

-

Benzene

-

Propylene

-

2AlCl₃/Et₃NHCl ionic liquid catalyst

Optimized Reaction Conditions: [10]

-

Ionic Liquid Volume Ratio: 0.1

-

Reaction Temperature: 50 °C

-

Propylene Flow Rate: 3.50 mL/s

Procedure:

-

Combine benzene and the 2AlCl₃/Et₃NHCl ionic liquid catalyst in a reactor at a volume ratio of 0.1 (catalyst to benzene).[10]

-

Heat the mixture to the reaction temperature of 50 °C.[10]

-

Bubble propylene gas through the mixture at a constant flow rate of 3.50 mL/s.[10]

-

Monitor the reaction progress. A moderate post-alkylation step can be employed to increase the ratio of the 1,3,5- to 1,2,4-isomer.[10]

-

Upon completion, the product is separated from the ionic liquid. The final product is obtained by fractionation.[10]

Synthesis and Purification Workflow

The general process for producing high-purity 1,3,5-triisopropylbenzene involves the initial alkylation reaction followed by a purification step to separate the desired isomer from byproducts.

Caption: Workflow for the synthesis and purification of 1,3,5-triisopropylbenzene.

Applications in Research and Development

Due to its unique structure, featuring significant steric bulk and thermal stability, 1,3,5-triisopropylbenzene is a versatile compound in various scientific and industrial fields.[6][11]

-

Pharmaceutical and Organic Synthesis: It serves as a key starting material for the synthesis of more complex molecules.[11] It is notably used as a precursor for bulky phosphine (B1218219) ligands, such as Bret Phos and X-Phos, which are employed in catalysis.[11] Its steric hindrance also makes it useful as a protecting group in complex organic reactions.[11]

-

Polymer Science: The compound is a vital intermediate in the production of high-performance polymers and resins with high thermal stability, such as polyimides and polyether ether ketone (PEEK).[11] These materials are critical in the aerospace and automotive industries.[11]

-

Materials Chemistry: It is used as a swelling agent or micelle expander in the template-assisted synthesis of highly ordered mesoporous silica (B1680970) materials like SBA-15.[12]

-

Catalysis Research: Researchers use 1,3,5-triisopropylbenzene in catalytic studies, particularly for Friedel-Crafts reactions, where it helps in stabilizing reaction intermediates.[6][11] It also acts as a probe molecule to assess the surface acidity and accessibility of zeolite catalysts.[12]

-

Other Industrial Uses: It finds application as a specialty solvent in paints and coatings, an additive in high-performance lubricants, and an intermediate in the manufacturing of agrochemicals and electronic chemicals.[6][11][13]

Safety and Handling

1,3,5-Triisopropylbenzene is a combustible liquid and requires appropriate safety precautions for handling and storage.[3]

-

Handling: Use in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and clothing to prevent skin exposure.[5][14] Wash thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][14] Keep away from heat, sparks, open flames, and other sources of ignition.[2][14]

-

First Aid:

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

-

Inhalation: Remove from exposure to fresh air immediately.[14]

-

Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting.[14] In all cases of exposure, seek medical aid.[14]

-

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or appropriate foam as extinguishing media.[14] Water spray can be used to keep fire-exposed containers cool.[14]

References

- 1. 1,3,5-Triisopropylbenzene | C15H24 | CID 12860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. Benzene, 1,3,5-tris(1-methylethyl)- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. 1,3,5-Triisopropylbenzene | 27322-34-5 | Benchchem [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Applications of 1,3,5-Triisopropylbenzene in Specialty Chemicals [sararesearch.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. dataintelo.com [dataintelo.com]

- 14. 1,3,5-Triisopropylbenzene(717-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Symmetry of 1,3,5-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of 1,3,5-triisopropylbenzene, a key aromatic compound with significant applications in organic synthesis and materials science. This document outlines the precise geometric parameters of the molecule, determined through X-ray crystallography, and discusses its conformational landscape and resulting point group symmetry. Detailed experimental protocols for the characterization of this molecule are also provided to facilitate further research and application.

Molecular Structure

1,3,5-Triisopropylbenzene, with the chemical formula C₁₅H₂₄, consists of a central benzene (B151609) ring symmetrically substituted with three isopropyl groups at the 1, 3, and 5 positions.[1][2][3] This substitution pattern imparts significant steric bulk and unique conformational properties to the molecule.

Bond Lengths, Bond Angles, and Torsional Angles

The precise molecular geometry of 1,3,5-triisopropylbenzene has been determined by X-ray crystallography. The crystallographic data, available through the Crystallography Open Database (COD), provides detailed information on bond lengths, bond angles, and torsional angles.[1] A study on a derivative, 1-(2,4,6-triisopropylphenyl)ethanone, reveals that the average bond length in the aromatic ring is approximately 1.39 Å.[4] In this derivative, the C-C-C angles within the benzene ring deviate slightly from the ideal 120° due to the bulky isopropyl substituents, with some angles being larger by 2-3° and those adjacent to the isopropyl groups being around 118°.[4] The bond lengths between the aromatic carbon atoms and the isopropyl carbon atoms are in the range of 1.51–1.52 Å.[4]

Table 1: Selected Geometric Parameters for a 1,3,5-Triisopropylphenyl Moiety

| Parameter | Value (Å or °) |

| Bond Lengths | |

| Average Aromatic C-C | ~1.39 |

| Aromatic C - Isopropyl C | 1.51 - 1.52 |

| Bond Angles | |

| Aromatic C-C-C (unsubstituted) | > 120 |

| Aromatic C-C-C (with isopropyl) | ~118 |

| Torsional Angles | |

| C-C-C-C (isopropyl group rotation) | -96 and 28 or -60 and 64 |

Note: The data for bond angles and torsional angles are derived from a closely related derivative, 1-(2,4,6-triisopropylphenyl)ethanone, and are expected to be highly representative of 1,3,5-triisopropylbenzene itself.[4]

Molecular Symmetry and Conformational Analysis

The symmetry of 1,3,5-triisopropylbenzene is dictated by the arrangement of the three isopropyl groups relative to the plane of the benzene ring. While the 1,3,5-substitution pattern of the benzene ring suggests a high degree of symmetry, the flexible isopropyl groups can adopt various conformations, which ultimately determines the molecule's point group.

Due to the steric hindrance between the isopropyl groups, a conformation where all methyl groups of the isopropyl substituents lie in the plane of the benzene ring is highly unfavorable. Instead, the isopropyl groups rotate out of the plane. If the rotations of the three isopropyl groups are equivalent, the molecule can possess a C₃h point group . This symmetry is characterized by a three-fold rotational axis (C₃) perpendicular to the benzene ring and a horizontal mirror plane (σh) coincident with the plane of the ring.

However, the actual conformation in the solid state, as would be determined by X-ray crystallography, may exhibit lower symmetry due to packing forces in the crystal lattice. A conformational analysis of 1-(2,4,6-triisopropylphenyl)ethanol, a closely related compound, indicates that the torsional angles of the isopropyl groups can vary, with values around -96° and 28° or -60° and 64° for the C(aryl)-C(aryl)-C(isopropyl)-C(methyl) dihedral angles.[4] This suggests that in the crystalline state, the isopropyl groups may not be perfectly symmetrically arranged, potentially leading to a lower symmetry point group.

Caption: Logical workflow for determining the point group of 1,3,5-triisopropylbenzene.

Experimental Protocols

X-ray Crystallography

The determination of the molecular structure of 1,3,5-triisopropylbenzene is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of 1,3,5-triisopropylbenzene are grown from a suitable solvent (e.g., ethanol, hexane) by slow evaporation at a constant temperature.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

-

Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of 1,3,5-triisopropylbenzene. The high symmetry of the molecule leads to a relatively simple spectrum.

Methodology:

-

Sample Preparation: A solution of 1,3,5-triisopropylbenzene (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1 second.

-

Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The spectrum of 1,3,5-triisopropylbenzene is expected to show a singlet for the three equivalent aromatic protons and a septet and a doublet for the methine and methyl protons of the three equivalent isopropyl groups, respectively.[2][5]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and symmetry of 1,3,5-triisopropylbenzene. The quantitative data derived from X-ray crystallography offers a precise description of its geometry, while conformational analysis sheds light on its symmetry properties. The experimental protocols outlined herein serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this important aromatic compound. The unique structural features of 1,3,5-triisopropylbenzene, including its steric bulk and high symmetry, are fundamental to its utility in various fields of chemistry.

References

A Retrospective Analysis of the Initial Synthesis and Isolation of 1,3,5-Triisopropylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the historical methods employed for the initial synthesis and isolation of 1,3,5-triisopropylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational experimental protocols, presents comparative quantitative data, and visually maps the logical and experimental workflows of this pivotal process in organic chemistry.

Introduction

1,3,5-Triisopropylbenzene, a significant symmetrical aromatic hydrocarbon, has found utility as a solvent and an intermediate in various chemical syntheses. Its initial preparation and purification posed a considerable challenge to early organic chemists, primarily due to the formation of isomeric mixtures and the limitations of purification technologies of the era. This whitepaper revisits the pioneering work in this field, offering a detailed look at the methods that laid the groundwork for modern synthetic approaches.

Core Synthesis Methodology: The Friedel-Crafts Reaction

The primary historical route for the synthesis of 1,3,5-triisopropylbenzene was the Friedel-Crafts alkylation of benzene (B151609). This electrophilic aromatic substitution reaction, discovered by Charles Friedel and James Mason Crafts in 1877, became a cornerstone of synthetic organic chemistry. Early syntheses of 1,3,5-triisopropylbenzene involved the reaction of benzene with an isopropylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

The following protocol is a composite representation of early synthetic methods, drawing from foundational principles of the Friedel-Crafts reaction as it would have been applied to the synthesis of polysubstituted benzenes.

Materials:

-

Benzene (C₆H₆)

-

Isopropyl bromide (2-bromopropane, C₃H₇Br) or Isopropyl alcohol (C₃H₈O) with a strong acid catalyst.

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A flask equipped with a reflux condenser and a dropping funnel was charged with anhydrous aluminum chloride and dry benzene. The flask was cooled in an ice bath to maintain a low temperature.

-

Addition of Alkylating Agent: Isopropyl bromide was added dropwise from the dropping funnel to the stirred mixture of benzene and aluminum chloride. The reaction is exothermic, and the rate of addition was controlled to keep the temperature below 10 °C. The reaction mixture was typically stirred for several hours.

-

Quenching: After the reaction was deemed complete, the reaction mixture was slowly poured onto crushed ice to decompose the aluminum chloride complex. This was often followed by the addition of dilute hydrochloric acid to dissolve any remaining aluminum salts.

-

Workup: The organic layer was separated from the aqueous layer using a separatory funnel. The organic layer was then washed sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

-

Drying and Solvent Removal: The crude product was dried over an anhydrous drying agent like calcium chloride. The drying agent was then removed by filtration, and the excess benzene was removed by simple distillation.

Isolation and Purification of 1,3,5-Triisopropylbenzene

The crude product from the Friedel-Crafts reaction was a mixture of mono-, di-, tri-, and possibly higher-substituted isopropylbenzenes, including various isomers. The isolation of pure 1,3,5-triisopropylbenzene from this complex mixture was a significant challenge.

Fractional Distillation

The primary method for separating the components of the reaction mixture was fractional distillation. This technique separates compounds based on differences in their boiling points. The process would have been carried out using a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, allowing for a more efficient separation of liquids with close boiling points. The various isopropylbenzene isomers and other byproducts were collected as different fractions at their respective boiling points.

Chemical Purification via Sulfonation

A more sophisticated historical method for separating the 1,3,5-isomer from other triisopropylbenzene (B8360398) isomers, such as the 1,2,4-isomer, involved selective sulfonation. The less sterically hindered isomers react more readily with a sulfonating agent.

Experimental Protocol: Purification by Sulfonation

-

Sulfonation: The impure 1,3,5-triisopropylbenzene fraction was treated with a sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid, at a controlled temperature, often around 0°C or slightly above.[1] The more reactive isomers would undergo sulfonation, forming water-soluble sulfonic acids.

-

Extraction: The reaction mixture was then diluted with water. The sulfonated impurities would dissolve in the aqueous layer, while the unreacted and more sterically hindered 1,3,5-triisopropylbenzene remained in the organic layer.

-

Neutralization and Washing: The organic layer containing the purified 1,3,5-triisopropylbenzene was separated and washed with a base, such as a sodium hydroxide (B78521) solution, to remove any residual acid, followed by washing with water.[1]

-

Final Purification: The purified product was then dried and could be further purified by a final fractional distillation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the historical synthesis and physical properties of 1,3,5-triisopropylbenzene.

| Reaction Parameter | Typical Historical Value/Condition | Reference |

| Reactants | Benzene, Isopropyl Bromide/Propylene | General Friedel-Crafts |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | General Friedel-Crafts |

| Molar Ratio (Benzene:Alkylating Agent) | Varied, often with excess benzene | General Friedel-Crafts |

| Reaction Temperature | 0 - 10 °C | General Friedel-Crafts |

| Reaction Time | Several hours | General Friedel-Crafts |

| Yield | Highly variable depending on conditions | Not specified in general historical accounts |

| Physical Property | Reported Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Boiling Point | 235-236 °C |

| Melting Point | -6.9 °C |

| Density | 0.854 g/mL at 20 °C |

| Refractive Index | 1.4885 at 20 °C |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthesis and purification processes.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3,5-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3,5-triisopropylbenzene. The high degree of symmetry in this molecule leads to simplified yet informative spectra, making it an excellent case study for understanding the relationship between molecular structure and NMR signaling. This document presents a detailed interpretation of the spectral data, supported by clearly structured data tables and standardized experimental protocols.

Molecular Structure and Symmetry

1,3,5-Triisopropylbenzene possesses a C₃ rotational axis of symmetry and three mirror planes, each passing through a C-H bond of the benzene (B151609) ring and the opposing isopropyl group. This high symmetry renders the three aromatic protons chemically equivalent. Likewise, the three methine protons of the isopropyl groups are equivalent, and the eighteen methyl protons are also chemically equivalent. This equivalence is a key factor in the interpretation of its NMR spectra, resulting in a smaller number of signals than would be expected for a less symmetrical molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,3,5-triisopropylbenzene is characterized by two distinct signals, corresponding to the aromatic and isopropyl protons. The integration of these signals reflects the ratio of the number of protons in each unique chemical environment.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aromatic (C-H) | 6.85 | Singlet | - | 3H |

| Isopropyl (CH) | 2.89 | Septet | 6.9 | 3H |

| Isopropyl (CH₃) | 1.25 | Doublet | 6.9 | 18H |

Table 1: ¹H NMR Spectral Data for 1,3,5-Triisopropylbenzene.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 1,3,5-triisopropylbenzene displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ) ppm |

| Aromatic (C-isopropyl) | 148.6 |

| Aromatic (C-H) | 119.5 |

| Isopropyl (CH) | 34.2 |

| Isopropyl (CH₃) | 24.1 |

Table 2: ¹³C NMR Spectral Data for 1,3,5-Triisopropylbenzene.

Experimental Protocols

The following protocols describe the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of 1,3,5-triisopropylbenzene.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for 1,3,5-triisopropylbenzene.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of 1,3,5-triisopropylbenzene in 0.6-0.7 mL of CDCl₃.

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Acquisition Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

-

Spectral Width: A spectral width of 10-12 ppm is appropriate.

-

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm) can be used for chemical shift calibration.

¹³C NMR Spectroscopy Acquisition Parameters

-

Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans are typically required to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbon.

-

Spectral Width: A spectral width of 200-220 ppm is appropriate.

-

Referencing: The central peak of the CDCl₃ triplet (δ 77.16 ppm) is used for chemical shift calibration.

Visualization of Spectral Assignments

The following diagrams illustrate the relationships between the molecular structure and the observed NMR signals.

NMR Signal Correlation Diagram

Spin-Spin Coupling Pathway

Conclusion

The ¹H and ¹³C NMR spectra of 1,3,5-triisopropylbenzene serve as a clear illustration of how molecular symmetry directly influences spectral complexity. The presence of a limited number of signals simplifies the process of spectral assignment and provides an unambiguous confirmation of the compound's structure. The data and protocols presented in this guide offer a robust framework for the analysis of this and similar aromatic compounds, which is of significant value in the fields of chemical research and pharmaceutical development.

The Unseen Workhorse: A Technical Guide to the Potential of 1,3,5-Triisopropylbenzene in Research and Drug Development

For Immediate Release

Shanghai, China – December 7, 2025 – Often relegated to the role of a bulky, inert scaffold, 1,3,5-Triisopropylbenzene (TIPB) and its derivatives are emerging as critical tools in the arsenals of researchers, scientists, and drug development professionals. This in-depth technical guide explores the untapped potential of this unique aromatic compound, highlighting novel research areas and applications that leverage its distinct steric and electronic properties. From the rational design of next-generation pharmaceuticals to the engineering of advanced materials, TIPB is proving to be far more than a simple intermediate.

Core Properties and Synthesis of 1,3,5-Triisopropylbenzene

1,3,5-Triisopropylbenzene is an aromatic hydrocarbon notable for its symmetrical structure, with three isopropyl groups positioned at the 1, 3, and 5 positions of the benzene (B151609) ring. This arrangement confers significant steric bulk, exceptional thermal and chemical stability, and low volatility, making it a valuable component in a variety of chemical processes.[1]

Physicochemical Data

A summary of the key physical and chemical properties of 1,3,5-Triisopropylbenzene is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.35 g/mol | [2] |

| CAS Number | 717-74-8 | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 0.845 - 0.854 g/mL at 25 °C | [3] |

| Melting Point | -7 °C | [3] |

| Boiling Point | 232-236 °C | [3] |

| Flash Point | 87 °C (closed cup) | [4] |

| Vapor Pressure | 0.02 mmHg | [5] |

| Refractive Index | n20/D 1.488 | [3] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane, toluene, and chloroform. | [6][7] |

| logP | 6.68 | [8] |

Synthesis of 1,3,5-Triisopropylbenzene

The primary industrial synthesis of 1,3,5-Triisopropylbenzene is achieved through the Friedel-Crafts alkylation of benzene with propylene (B89431) or an isopropyl halide (e.g., isopropyl bromide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[9][10] More recently, the use of ionic liquids as catalysts has been explored to improve the selectivity and sustainability of the process.[11]

Experimental Protocol: Synthesis of 1,3,5-Triisopropylbenzene using an Ionic Liquid Catalyst [11]

This protocol describes the synthesis of 1,3,5-triisopropylbenzene by the alkylation of benzene and propylene using a 2AlCl₃/Et₃NHCl ionic liquid catalyst.

Materials:

-

Benzene

-

Propylene gas

-

2AlCl₃/Et₃NHCl ionic liquid

-

Nitrogen gas for inert atmosphere

-

Standard glass reactor with gas inlet, stirrer, and temperature control

Procedure:

-

Charge the reactor with benzene and the 2AlCl₃/Et₃NHCl ionic liquid. The optimal volume ratio of the ionic liquid to benzene is 0.1.

-

Purge the reactor with nitrogen to establish an inert atmosphere.

-

Heat the reaction mixture to 50 °C with continuous stirring.

-

Introduce propylene gas into the reaction mixture at a constant flow rate of 3.50 mL/s.

-

Maintain the reaction conditions for a sufficient duration to allow for the tri-alkylation of the benzene ring.

-

Upon completion, the reaction mixture will contain a mixture of isopropylbenzene isomers, with 1,3,5-triisopropylbenzene and 1,2,4-triisopropylbenzene (B3344860) being the predominant products.

-

Employ a moderate post-alkylation step to improve the ratio of the desired 1,3,5-isomer to the 1,2,4-isomer.

-

Separate the ionic liquid catalyst from the organic phase.

-

Obtain pure 1,3,5-triisopropylbenzene from the organic mixture via fractional distillation.

Logical Workflow for TIPB Synthesis

Caption: Workflow for the synthesis of 1,3,5-Triisopropylbenzene.

Applications in Drug Development and Organic Synthesis

The true potential of 1,3,5-Triisopropylbenzene in the pharmaceutical and life sciences sectors lies in its derivatives, most notably 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). The bulky triisopropylphenyl group offers unique steric shielding, enabling highly selective reactions in complex molecule synthesis.

Steric Hindrance and Protecting Group Chemistry

The triisopropylphenyl group is an effective sterically hindering protecting group. This property is invaluable for directing reagents to specific sites and preventing unwanted side reactions.[12] In drug development, this allows for the synthesis of complex active pharmaceutical ingredients (APIs) with high purity and yield. For instance, high-purity 1,3,5-triisopropylbenzene is a key starting material in the synthesis of the lipid-regulating agent 2,6-bis(1-methylethyl)phenyl[[2,4,6-tris(1-methylethyl)phenyl]acetyl]sulfamate.[13]

Oligonucleotide and Phospholipid Synthesis

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a widely used condensing and activating agent in the synthesis of oligonucleotides and phospholipids.[1][11] It facilitates the formation of phosphodiester bonds, which are crucial for elongating nucleotide chains. The steric bulk of the triisopropylphenyl group helps to control reactivity, leading to improved yields (often in the range of 70-75% for phospholipid synthesis) and a reduction in side reactions.[1]

Experimental Protocol: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide (B81097) from TPSCl [14]

This protocol details the conversion of TPSCl to 2,4,6-triisopropylbenzenesulfonyl azide, a useful intermediate in organic synthesis.

Materials:

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (18.2 g, 60 mmol)

-

Sodium azide (13.0 g, 200 mmol)

-

Ethanol

-

Water

-

Diethyl ether

-

Brine

-

Methanol (B129727) (for recrystallization)

Procedure:

-

Prepare a solution of sodium azide in an ethanol-water mixture (300 mL).

-

Add the TPSCl to the sodium azide solution.

-

Stir the mixture at room temperature for 19 hours.

-

Dilute the reaction mixture with ice water (100 mL).

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine and then dry it.

-

Concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from 50 mL of hot methanol to yield 18.6 g of pure 2,4,6-triisopropylbenzenesulfonyl azide (100% yield) as colorless prismatic crystals.

Targeting Biological Signaling Pathways

While 1,3,5-Triisopropylbenzene itself is not known to be directly involved in biological signaling pathways, its derivatives, particularly benzenesulfonamides, are a cornerstone of modern medicinal chemistry.[5][15] These compounds have been developed into drugs that target a variety of enzymes and receptors, thereby modulating key signaling pathways.

2.3.1. Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[16][17] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation and metastasis.[15][18] By inhibiting these enzymes, benzenesulfonamide-based drugs can disrupt the pH regulation in tumors, leading to an anti-cancer effect.

Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.

2.3.2. Cyclooxygenase-2 (COX-2) Inhibition

Certain benzenesulfonamide derivatives are selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain.[5][19] COX-2 is induced by inflammatory stimuli and catalyzes the synthesis of prostaglandins, which are key mediators of inflammation.[20] Selective COX-2 inhibitors, such as Celecoxib (which contains a sulfonamide moiety), are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Caption: Mechanism of action for benzenesulfonamide-based COX-2 inhibitors.

Novel Applications and Potential Research Areas

The unique structural characteristics of 1,3,5-Triisopropylbenzene are paving the way for its use in a range of novel applications beyond traditional organic synthesis.

Advanced Porous Materials

1,3,5-Triisopropylbenzene and its derivatives are being explored as building blocks for the synthesis of porous organic polymers (POPs) and other microporous materials.[21] These materials exhibit high surface areas and tunable porosity, making them promising candidates for applications in gas storage and separation, catalysis, and as supports for functional materials. For example, azo-bridged polymers synthesized from triazine-based monomers (structurally related to functionalized benzene rings) have shown BET surface areas as high as 351 m²/g.[22]

Quantitative Data: BET Surface Areas of Porous Polymers

| Polymer Type | Monomer/Precursor | BET Surface Area (m²/g) | Reference(s) |

| Azo-bridged Polymer | 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine | 351 | [22] |

| Fullerene-based Polymer | Fullerenol with terephthaloyl chloride | 503 - 657 | [23] |

| Anthracene Microporous Polymers | 9,10-dihydro-9,10-ethanoanthracenes | 711 - 796 | [24] |

| Benzene-linked Porous Polymer | Tetraphenylsilane and 1,4-bis(bromomethyl)benzene | up to 67 cm³/g CO₂ adsorption | [25] |

Supramolecular Chemistry and Ligand Design

The C₃ symmetry and rigid nature of the 1,3,5-tri-substituted benzene core make it an attractive scaffold for applications in supramolecular chemistry and the design of novel ligands for metal complexes.[26] These ligands can create unique steric and electronic environments around a metal center, influencing the catalytic activity and selectivity of the resulting complexes in various chemical transformations.[27]

Materials Science and Nanotechnology

In materials science, 1,3,5-Triisopropylbenzene is used as a swelling agent or micelle expander in the synthesis of mesoporous silica (B1680970) materials like SBA-15.[4][28] This allows for the creation of highly ordered materials with large, tunable pore sizes, which are valuable in catalysis, drug delivery, and the fabrication of nanoparticles.

Experimental Workflow: Synthesis of Porous Organic Polymers

Caption: General workflow for the synthesis of porous organic polymers.

Conclusion and Future Outlook

1,3,5-Triisopropylbenzene is a versatile and valuable chemical that extends far beyond its role as a simple intermediate. Its unique steric and electronic properties, when leveraged through its derivatives, provide powerful tools for researchers in drug discovery, organic synthesis, and materials science. The ability to create sterically demanding environments is critical for achieving high selectivity in the synthesis of complex molecules, including APIs and oligonucleotides. Furthermore, the benzenesulfonamide scaffold, readily accessible from TIPB, has a proven track record in the development of clinically successful drugs that modulate key signaling pathways.

Future research is likely to focus on the development of novel chiral ligands based on the TIPB framework for asymmetric catalysis, the design of new porous materials with tailored properties for specific applications in carbon capture and catalysis, and the exploration of new benzenesulfonamide derivatives as inhibitors for a wider range of biological targets. As the demand for precision and efficiency in chemical synthesis and drug development continues to grow, the importance of "unseen workhorses" like 1,3,5-Triisopropylbenzene is set to increase significantly.

References

- 1. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,3,5-三异丙基苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Applications of 1,3,5-Triisopropylbenzene in Specialty Chemicals [sararesearch.com]

- 10. US2814652A - Process for the preparation of tri-isopropyl-benzene - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. 1,3,5-Triisopropylbenzene synthesis - chemicalbook [chemicalbook.com]

- 13. US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 19. scbt.com [scbt.com]

- 20. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. 2,4,6-Triisopropylbenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 25. trilinkbiotech.com [trilinkbiotech.com]

- 26. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 27. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 28. medchemexpress.com [medchemexpress.com]

Navigating the Safety Landscape of 1,3,5-Triisopropylbenzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and safe handling guidelines for 1,3,5-Triisopropylbenzene (CAS No. 717-74-8). The information is compiled from Safety Data Sheets (SDS) and established experimental protocols to ensure the safe use of this compound in a laboratory setting. This document is intended for an audience of trained professionals, including researchers, scientists, and those involved in drug development.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of 1,3,5-Triisopropylbenzene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Odorless | [3] |

| Boiling Point | 232 - 236 °C @ 760 mmHg | [3] |

| Melting Point | No data available | [3] |

| Flash Point | 86 °C / 186.8 °F | [3] |

| Specific Gravity | 0.840 | [3] |

| Solubility in Water | Insoluble | [3] |

Section 2: Hazard Identification and Classification

1,3,5-Triisopropylbenzene is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | Combustible liquid |

| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Aspiration Hazard | Category 1 | May be fatal if swallowed and enters airways |

| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | Harmful to aquatic life with long lasting effects |

Section 3: Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing risks associated with 1,3,5-Triisopropylbenzene.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear protective gloves (e.g., Nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: Use in a well-ventilated area. If engineering controls are not sufficient, a respirator with an organic vapor cartridge is recommended.[3]

Handling Procedures

The following logical workflow should be followed to ensure safe handling of 1,3,5-Triisopropylbenzene.

References

commercial suppliers and available purity grades of 1,3,5-Triisopropylbenzene

An In-depth Technical Guide to 1,3,5-Triisopropylbenzene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-triisopropylbenzene (TIPB), a versatile aromatic hydrocarbon. The document details its commercial availability, purity grades, synthesis, and key applications in research and development, particularly within the pharmaceutical and specialty chemical sectors.

Commercial Availability and Purity

1,3,5-Triisopropylbenzene is available from a range of commercial suppliers, with purity grades typically suitable for laboratory synthesis and further manufacturing. High-purity grades are essential for applications in the pharmaceutical and specialty chemicals industries where stringent quality standards are required[1].

| Supplier | Purity Grade(s) | Notes |

| Sigma-Aldrich | 95%[2] | Also employed as a micelle expander in the synthesis of mesoporous silica.[2] |

| Thermo Scientific Chemicals | 95%, ≥94.0% (GC)[3][4] | Available in various quantities.[3][4] |

| Chem-Impex | ≥ 95% (GC)[5] | - |

| MedChemExpress | 98.70%, 98.15%[6][7] | Marketed as a probe molecule for assessing zeolite materials.[6] |

| ChemScene | ≥95%[8] | - |

| Simson Pharma Limited | High Purity | Accompanied by a Certificate of Analysis.[9] |

| SARA Research & Development Centre | Industrial Grade | For electronic, polymer, and pharmaceutical uses.[10] |

Physicochemical Properties

1,3,5-Triisopropylbenzene is a colorless liquid known for its unique structure, which imparts properties like high thermal stability and low volatility.[5]

| Property | Value |

| CAS Number | 717-74-8[2][3][5][11] |

| Molecular Formula | C₁₅H₂₄[3][5][11] |

| Molecular Weight | 204.35 g/mol [2][5][11] |

| Boiling Point | 232-236 °C[2][5] |

| Density | 0.845 - 0.854 g/mL at 25 °C[2][5] |

| Refractive Index | n20/D 1.488[2][5] |

| Melting Point | -7 °C[5] |

| Flash Point | 87 °C (closed cup)[2] |

Synthesis and Purification Protocols

Synthesis via Friedel-Crafts Alkylation using Ionic Liquids

A common method for synthesizing 1,3,5-triisopropylbenzene is the alkylation of benzene (B151609) with propylene.[12] The use of ionic liquids as catalysts has been explored to optimize this process.

Experimental Protocol:

-

Catalyst: 2AlCl₃/Et₃NHCl ionic liquid is identified as a preferred catalyst.[12]

-

Reactants: Benzene and propylene.

-

Reaction Conditions:

-

Procedure: The alkylation reaction is carried out under the specified conditions. A moderate post-alkylation step can be employed to increase the ratio of the desired 1,3,5-isomer to the 1,2,4-isomer.[12]

-

Purification: Pure 1,3,5-triisopropylbenzene is obtained through fractionation of the product mixture.[12]

Caption: Synthesis workflow of 1,3,5-Triisopropylbenzene.

Purification of 1,3,5-Triisopropylbenzene

A patented method describes the purification of impure 1,3,5-triisopropylbenzene by removing isomeric impurities.

Experimental Protocol:

-

Starting Material: Impure 1,3,5-triisopropylbenzene containing isomers like 1,2,4-triisopropylbenzene.

-

Reagent: A sulfonating agent, preferably chlorosulfonic acid, is used.[13] The amount is approximately 20 mol percent relative to the impure starting material.[13]

-

Procedure:

-

Combine the impure 1,3,5-triisopropylbenzene and the sulfonating agent in a suitable reaction vessel (e.g., a round-bottomed flask) to form a reaction mixture.[13]

-

Mix the reaction mixture by stirring or shaking at a temperature of about 0 °C or above, preferably between 20 °C and 30 °C.[13] The sulfonating agent will selectively react with the more reactive isomers.

-

Collect the purified 1,3,5-triisopropylbenzene, which remains unreacted.[13]

-

Caption: Purification workflow for 1,3,5-Triisopropylbenzene.

Applications in Research and Development

The unique structure of 1,3,5-triisopropylbenzene, with its bulky isopropyl groups, provides significant steric hindrance and thermal stability, making it a valuable compound in various fields.[14][15]

-

Chemical Intermediate: It is a key building block in the synthesis of more complex molecules.[1][15] It serves as a precursor for ligands and catalysts, such as Bret Phos and X-Phos, and is used to synthesize 2,4,6-triisopropyl-benzenesulfonyl chloride.[3][14]

-

Pharmaceutical and Agrochemical Synthesis: In the pharmaceutical and agrochemical industries, it is used as a starting material or intermediate for developing new active compounds.[1][10][14] Its structure can be leveraged for steric control in complex organic reactions.[14]

-

Polymer Science: TIPB is used as a monomer or intermediate in the production of specialty polymers and high-performance materials like polyimides, enhancing thermal stability and chemical resistance.[5][14]

-

Solvent Applications: It serves as a non-polar solvent in organic synthesis.[5]

-

Lubricants: It is used in the formulation of high-performance lubricants and additives due to its thermal stability.[3][5]

-

Materials Science: It has been employed as a swelling agent or micelle expander in the synthesis of highly ordered mesoporous silica, such as SBA-15.[2]

Caption: Key application areas of 1,3,5-Triisopropylbenzene.

References

- 1. dataintelo.com [dataintelo.com]

- 2. 1,3,5-Triisopropylbenzene 95 717-74-8 [sigmaaldrich.com]

- 3. 1,3,5-Triisopropylbenzene, 95% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1,3,5-Triisopropylbenzene, 95% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1,3,5-Triisopropylbenzene - MedChem Express [bioscience.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. 1,3,5-triisopropylbenzene | CAS No- 717-74-8 | Simson Pharma Limited [simsonpharma.com]

- 10. 135 Triisopropyl Benzene Supplier for Pharma & Polymers | SARA Research & Development Centre [sararesearch.com]

- 11. 1,3,5-Triisopropylbenzene | C15H24 | CID 12860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents [patents.google.com]

- 14. Applications of 1,3,5-Triisopropylbenzene in Specialty Chemicals [sararesearch.com]

- 15. nbinno.com [nbinno.com]

Methodological & Application

detailed laboratory protocol for Friedel-Crafts synthesis of 1,3,5-Triisopropylbenzene

Application Note and Protocol: Friedel-Crafts Synthesis of 1,3,5-Triisopropylbenzene

Abstract

This document provides a detailed laboratory protocol for the synthesis of 1,3,5-triisopropylbenzene via the Friedel-Crafts alkylation of benzene (B151609). This method is a cornerstone of electrophilic aromatic substitution and is widely used in the synthesis of substituted aromatic compounds. The protocol herein describes the reaction of benzene with an isopropylating agent in the presence of a Lewis acid catalyst. This application note is intended for researchers, scientists, and professionals in drug development and other fields requiring the synthesis of polysubstituted benzene derivatives.

Introduction

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. The alkylation variant of this reaction involves the reaction of an aromatic hydrocarbon with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a catalyst. This process is a classic example of an electrophilic aromatic substitution reaction. The synthesis of 1,3,5-triisopropylbenzene is a prime example of a polyalkylation reaction, where multiple alkyl groups are introduced onto the benzene ring. Due to the activating nature of the alkyl groups, the product of the initial alkylation is more reactive than the starting material, which can lead to the formation of polyalkylated products.

Principle of the Method

The synthesis of 1,3,5-triisopropylbenzene is achieved through the Friedel-Crafts alkylation of benzene. In this protocol, benzene is reacted with an isopropylating agent, such as isopropyl chloride or isopropyl alcohol, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the alkylating agent to form a carbocation or a carbocation-like complex, which then acts as the electrophile. The benzene ring, acting as a nucleophile, attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is abstracted from the sigma complex to restore the aromaticity of the ring, yielding the alkylated product. To achieve trisubstitution, a molar excess of the alkylating agent is used.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Benzene (anhydrous)

-

Isopropyl chloride (or 2-propanol)

-

Anhydrous aluminum chloride (AlCl₃)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

-

-

Equipment:

-

Round-bottom flask (250 mL or 500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

-

Fume hood

-

Procedure

-

Reaction Setup:

-

In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add anhydrous aluminum chloride.

-

Add anhydrous benzene to the flask.

-

Cool the mixture in an ice bath with stirring.

-

-

Addition of Alkylating Agent:

-

Place isopropyl chloride in a dropping funnel.

-

Add the isopropyl chloride dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10 °C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Carefully quench the reaction by slowly pouring the mixture over a stirred mixture of crushed ice and water in a large beaker.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 5% sodium hydroxide solution and then with deionized water.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

The crude product, which may contain isomers such as 1,2,4-triisopropylbenzene, can be purified by fractional distillation under reduced pressure.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| Benzene | Specify mass and moles |

| Isopropyl Chloride | Specify mass and moles |

| Aluminum Chloride | Specify mass and moles |

| Product | |

| Theoretical Yield | Calculate based on limiting reagent |

| Actual Yield | Measure after purification |

| Percent Yield | Calculate |

| Physical Properties | |

| Boiling Point | 232-236 °C (lit.)[2] |

| Density | 0.845 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.488 (lit.)[2] |

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 6.94 (s, 3H), 2.95-2.85 (m, 3H), 1.28 (d, J = 6.9 Hz, 18H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 148.8, 120.8, 34.2, 24.1.

-

GC-MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 204.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1,3,5-triisopropylbenzene.

Reaction Mechanism

Caption: Mechanism of the Friedel-Crafts alkylation of benzene.

References

using 1,3,5-Triisopropylbenzene as a high-boiling point non-polar solvent in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triisopropylbenzene is a high-boiling point, non-polar aromatic hydrocarbon that offers unique advantages as a solvent in a variety of organic synthesis applications.[1][2] Its chemical and thermal stability, coupled with its low volatility, make it an excellent choice for reactions requiring elevated temperatures.[1][2] This document provides detailed application notes and protocols for the use of 1,3,5-triisopropylbenzene in several key organic reactions, offering a valuable alternative to more conventional high-boiling point solvents.

Physicochemical Properties

A comprehensive understanding of the physical properties of 1,3,5-triisopropylbenzene is crucial for its effective application. The following table summarizes its key characteristics in comparison to other common high-boiling point non-polar solvents.

| Property | 1,3,5-Triisopropylbenzene | Mesitylene | p-Cymene | Toluene |

| CAS Number | 717-74-8 | 108-67-8 | 99-87-6 | 108-88-3 |

| Molecular Formula | C₁₅H₂₄ | C₉H₁₂ | C₁₀H₁₄ | C₇H₈ |